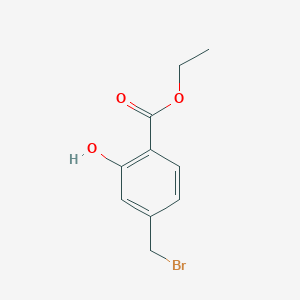

Ethyl 4-bromomethylsalicylate

CAS No.:

Cat. No.: VC13908425

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO3 |

|---|---|

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | ethyl 4-(bromomethyl)-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3 |

| Standard InChI Key | DUUKRYMVYJNJSZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)CBr)O |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a benzoate core with:

-

A hydroxyl (-OH) group at the 2-position (characteristic of salicylates).

-

A bromomethyl (-CH₂Br) group at the 4-position.

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.1 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Sparingly soluble in chloroform | |

| Stability | Light-sensitive; store in dark |

Synthesis Methods

Bromination of Ethyl 4-Methylsalicylate

A common route involves the bromination of ethyl 4-methylsalicylate using bromine (Br₂) in the presence of a catalyst (e.g., red phosphorus or AIBN):

-

Reaction Conditions:

-

Workup:

Alternative Route: Esterification of 4-Bromomethylsalicylic Acid

-

4-Bromomethylsalicylic acid is esterified with ethanol using sulfuric acid as a catalyst .

-

This method is less common due to the challenges in synthesizing the brominated acid precursor.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 4-bromomethylsalicylate serves as a key building block in drug discovery:

-

Anticancer Agents: The bromomethyl group facilitates nucleophilic substitution reactions, enabling the attachment of heterocyclic moieties (e.g., thiazoles) to enhance bioactivity .

-

Anti-inflammatory Derivatives: Structural analogs of salicylates are explored for COX-2 inhibition .

Agrochemicals

Research Advancements

Catalytic Applications

-

Palladium-catalyzed cross-coupling reactions utilize the bromomethyl group for C-C bond formation .

-

Example: Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives .

Structural Modifications

-

Hydrolysis: The ethyl ester can be hydrolyzed to 4-bromomethylsalicylic acid for further functionalization .

-

Bromine Displacement: Reacted with amines or thiols to produce secondary amines or sulfides .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume